5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde
Description
Chemical Identification and Nomenclature
This compound is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name, which reflects its substituent arrangement: a 4-ethoxy-3-fluorophenyl group at position 5 of the pyrazole ring and a formyl (-CHO) group at position 4. The molecular formula C₁₂H₁₁FN₂O₂ corresponds to a molecular weight of 234.23 g/mol. Its structural uniqueness is further captured in the SMILES notation CCOC1=C(C=CC(=C1)F)C2=C(C=NN2)C=O, which delineates the ethoxy-fluorophenyl moiety and aldehyde-bearing pyrazole.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1044511-73-0 | |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₂H₁₁FN₂O₂ | |
| Molecular Weight | 234.23 g/mol | |
| InChI Key | ZSSGTYSQPWHWHL-UHFFFAOYSA-N |
The compound’s crystalline form and solubility profile remain undocumented in available literature, though its synthetic precursors and analogs suggest moderate polarity compatible with organic solvents like dimethylformamide or dichloromethane.
Historical Context in Pyrazole Carbaldehyde Research
Pyrazole carbaldehydes gained prominence in the late 20th century as key intermediates for synthesizing pharmacologically active compounds. The Vilsmeier-Haack reaction, a cornerstone in pyrazole aldehyde synthesis, enabled formylation of pyrazole derivatives using dimethylformamide and phosphorus oxychloride. For instance, 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes were synthesized via this method, demonstrating the reaction’s adaptability to diverse substituents.
The introduction of electron-withdrawing groups (e.g., fluorine) and alkoxy substituents (e.g., ethoxy) marked a strategic shift toward enhancing reactivity and bioactivity. Fluorine’s electronegativity improves metabolic stability and binding affinity in drug candidates, while ethoxy groups modulate solubility and steric interactions. These principles underpinned the development of this compound, which combines both features for optimized synthetic utility.
Early 21st-century studies highlighted pyrazole carbaldehydes as precursors to antimicrobial and anti-inflammatory agents. For example, ethyl 1-(2,4-dinitrophenyl)-4-formyl-1H-pyrazole-3-carboxylate exhibited antibacterial activity against Escherichia coli and Staphylococcus aureus, validating the aldehyde’s role in bioactive molecule design. The ethoxy-fluorophenyl variant discussed here likely emerged from efforts to balance electronic effects and lipophilicity in such applications.
Recent advances in regioselective functionalization have further expanded the compound’s utility. Friedel-Crafts hydroxyalkylation and condensation reactions with amines or hydrazines enable the construction of complex heterocycles, positioning this compound as a scaffold for drug discovery pipelines. Despite these advancements, mechanistic studies on its specific reactivity patterns remain sparse, indicating a gap in current literature.
Properties
Molecular Formula |
C12H11FN2O2 |
|---|---|
Molecular Weight |
234.23 g/mol |
IUPAC Name |
5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C12H11FN2O2/c1-2-17-11-4-3-8(5-10(11)13)12-9(7-16)6-14-15-12/h3-7H,2H2,1H3,(H,14,15) |
InChI Key |
ZSSGTYSQPWHWHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=C(C=NN2)C=O)F |
Origin of Product |
United States |
Preparation Methods
Halogen Exchange (Halex) Fluorination
A cornerstone method for introducing fluorine into pyrazole derivatives involves halogen exchange reactions. Patent CN105555770A details the conversion of chloro-pyrazole precursors to fluoro analogs using fluorinating agents such as triethylamine tris-hydrofluoride (NEt₃·3HF) or potassium fluoride (KF). For example, 5-chloro-1-methyl-3-dichloromethyl-1H-pyrazole-4-carbaldehyde undergoes fluorination with NEt₃·3HF at 150°C for 8 hours, yielding 5-fluoro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde in 90% yield.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Fluorinating Agent | NEt₃·3HF (4 equiv) |
| Temperature | 150°C |
| Time | 8 hours |
| Solvent | Solvent-free |
| Yield | 90% |
While this method targets a difluoromethyl variant, analogous conditions could be adapted for introducing fluorine at the 3-position of the phenyl ring in the target compound.
Cyclization of Hydrazine Derivatives
Pyrazole ring formation often employs cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated aldehydes. WO2014111449A1 demonstrates the use of phase-transfer catalysts (e.g., tetrabutylammonium hydrogen sulfate) in dimethylformamide (DMF) to facilitate the reaction between 5-chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde and KF at 150°C, achieving quantitative conversion.
Optimized Cyclization Protocol:
For the target compound, a phenyl-substituted hydrazine precursor could be cyclized with an aldehyde-bearing diketone to install the carbaldehyde group regioselectively.
Functionalization of the Phenyl Substituent
Introduction of Ethoxy and Fluoro Groups
The 4-ethoxy-3-fluorophenyl group is likely introduced via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. A two-step sequence involving:
-
Ethoxylation: Treatment of 3-fluoro-4-hydroxyphenylboronic acid with ethyl bromide under basic conditions.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with a pyrazole boronic ester to install the phenyl group.
Example Conditions for Ethoxylation:
| Parameter | Value |
|---|---|
| Substrate | 3-Fluoro-4-hydroxyphenylboronic acid |
| Alkylating Agent | Ethyl bromide |
| Base | K₂CO₃ |
| Solvent | DMF |
| Temperature | 80°C |
| Time | 12 hours |
Optimization and Challenges
Regioselectivity in Pyrazole Formation
The position of substituents on the pyrazole ring is critical. Steric directing groups or templated cyclization can enhance regioselectivity. Patent CN105555770A highlights the role of ZnF₂ as a catalyst in suppressing side reactions during fluorination, improving yield from 70% to 90%.
Solvent and Catalyst Selection
Non-polar solvents (e.g., toluene) favor fluorination by minimizing hydrolysis, while polar aprotic solvents (DMF) enhance cyclization rates. Phase-transfer catalysts like Bu₄N⁺HSO₄⁻ reduce reaction times from 15 hours to 3 hours by facilitating interfacial ion transfer.
Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥95% purity for batches synthesized via optimized Halex protocols.
Industrial-Scale Considerations
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group in pyrazole-4-carbaldehydes is readily oxidized to carboxylic acids. For example:
-
KMnO<sub>4</sub>-mediated oxidation : 5-Chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde was oxidized to the corresponding carboxylic acid (78) using KMnO<sub>4</sub> in a phase-transfer catalytic system. The acid was further esterified to ethyl ester 79 with ethanol under acidic conditions .
-
Acidic K<sub>2</sub>Cr<sub>2</sub>O<sub>7</sub> oxidation : Pyrazole-4-carbaldehydes were converted to oxadiazole derivatives via intermediate esters and hydrazides .
Table 1: Oxidation Reactions of Pyrazole-4-carbaldehydes
Condensation Reactions
The aldehyde group participates in aldol and Claisen-Schmidt condensations:
-
Aldol condensation : Reaction with acetone in basic media yields α,β-unsaturated ketones. For instance, 1-phenyl-pyrazole-4-carbaldehyde condensed with acetone to form (E)-4-(1-phenyl-pyrazol-4-yl)but-3-en-2-one .
-
Claisen-Schmidt condensation : Reaction with acetophenones produces chalcone analogs. 1,3-Diphenyl-pyrazole-4-carbaldehyde reacted with 2,4-dichloro-5-fluoroacetophenone to form a conjugated enone (97) .
Table 2: Condensation Reactions
Nucleophilic Additions
The aldehyde reacts with nitrogen nucleophiles to form hydrazones and Schiff bases:
-
Hydrazones : Pyrazole-4-carbaldehydes react with semicarbazide or thiosemicarbazide to form semicarbazones/thiosemicarbazones, which are precursors for heterocyclic systems like oxadiazoles .
-
Schiff bases : Reaction with amines (e.g., aniline) yields imine derivatives, which are often bioactive .
Nucleophilic Substitution at the Ethoxy Group
The 4-ethoxy-3-fluorophenyl substituent may undergo substitution under acidic or basic conditions:
-
Ethoxylation : In analogous compounds, chloro groups on the pyrazole ring were replaced by ethoxy groups via nucleophilic substitution .
-
Demethylation : The ethoxy group could be hydrolyzed to a hydroxyl group under strong acidic conditions.
Cyclization Reactions
Pyrazole-4-carbaldehydes serve as building blocks for fused heterocycles:
-
Pyrazolo[3,4-d]pyrimidines : Condensation with aminopyrazoles or amidines leads to tricyclic systems with potential anticancer activity .
-
Pyridinylpyrazoles : Krohnke’s conditions (ammonium acetate, acetic acid) facilitate cyclization with phenacyl pyridinium bromides to form pyridine-fused pyrazoles .
Biological Activity Correlations
While direct data on 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde is limited, structurally similar compounds exhibit:
-
Anticancer activity : Pyrazole-oxadiazole hybrids inhibit tubulin polymerization .
-
Antiviral activity : Chalcone derivatives show efficacy against viral entry .
Key Research Findings
-
Regioselectivity in Reactions : The electron-withdrawing fluorine and ethoxy groups on the phenyl ring influence reaction rates and regioselectivity, particularly in condensations .
-
Solvent Effects : Methanol promotes methanolysis of trichloromethyl groups in related compounds, but polar aprotic solvents (e.g., DMF) favor cyclization .
-
Biological Potency : Asymmetric pyrazole-chalcone hybrids demonstrate enhanced cytotoxicity compared to symmetric analogs .
Scientific Research Applications
5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Carbaldehyde Derivatives
The following analysis compares the target compound with analogous pyrazole-4-carbaldehyde derivatives, focusing on substituent effects, molecular properties, and applications.
Structural and Molecular Comparisons
Substituent Effects on Physicochemical Properties
- Lipophilicity: Ethoxy (target) and methoxy () groups increase solubility in organic phases compared to halogens like chlorine ().
- Steric Effects: Bulky substituents, such as 1-phenyl () or isobutyl (), may reduce reactivity or alter conformational preferences.
Research Findings and Trends
- Synthetic Challenges: The ethoxy and fluorine substituents in the target compound may require specialized synthesis conditions, as seen in ’s multi-step processes for similar structures.
- Biological Relevance: Pyrazole carbaldehydes are key intermediates in drug discovery. For example, highlights a pyrazole-thiazolidinone hybrid with a 4-ethoxy-3-fluorophenyl group, indicating bioactivity in vitro.
- Thermodynamic Stability: Trifluoromethyl groups () confer higher thermal and oxidative stability compared to ethoxy or methoxy substituents.
Biological Activity
5-(4-Ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO. The structure features a pyrazole ring substituted with an ethoxy and a fluorophenyl group, which contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have shown that certain pyrazole derivatives exhibit significant activity against various pathogens. For instance, a related study reported minimum inhibitory concentrations (MICs) for active derivatives in the range of 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 5a | 0.22 | Staphylococcus aureus |
| 7b | 0.25 | Staphylococcus epidermidis |
Anti-inflammatory Activity
Pyrazoles are recognized for their anti-inflammatory properties. The compound has been investigated alongside other derivatives for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, compounds demonstrated up to 93% inhibition of IL-6 at concentrations around 10 μM .
Antitumor Activity
The potential antitumor activity of pyrazole derivatives has also been explored. Compounds have shown efficacy against various cancer cell lines by targeting specific pathways associated with tumor growth. Pyrazoles have been linked to inhibition of BRAF(V600E), a mutation often found in melanoma .
Case Studies
- Synthesis and Evaluation : A series of pyrazole derivatives were synthesized and evaluated for their biological activities, including anti-inflammatory and antimicrobial effects. The study indicated that certain modifications in the structure significantly enhance the biological efficacy of these compounds .
- In Vivo Studies : Research involving carrageenan-induced edema models demonstrated that specific pyrazole derivatives exhibited potent analgesic effects comparable to standard drugs like ibuprofen .
Q & A
Q. What are the established synthetic routes for 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde?
The compound is synthesized via the Vilsmeier–Haack reaction , a formylation method applied to pyrazole precursors. Key steps include:
- Reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under anhydrous conditions.
- Purification via recrystallization or column chromatography to isolate the aldehyde derivative .
- Example protocol: A 72-hour reflux in DMF/POCl₃ at 60–80°C yields 65–80% product (varies with substituents) .
Q. How is the compound characterized structurally and spectroscopically?
Post-synthesis characterization involves:
- Single-crystal X-ray diffraction to confirm molecular geometry (e.g., bond angles, dihedral angles between aromatic rings) .
- NMR spectroscopy :
- H NMR: Aldehyde proton at δ 9.8–10.2 ppm; pyrazole protons at δ 6.5–8.0 ppm.
- C NMR: Aldehyde carbon at δ 190–195 ppm .
Q. What safety protocols are critical during handling?
- Use PPE (nitrile gloves, goggles, lab coat) to avoid skin/eye contact (reported irritant in similar pyrazole aldehydes) .
- Work in a fume hood to prevent inhalation of volatile reagents (e.g., DMF, POCl₃).
- Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can discrepancies in reported melting points or spectral data be resolved?
- Differential Scanning Calorimetry (DSC) provides precise melting point measurement (e.g., 145–148°C for analogous derivatives) .
- Cross-validate NMR assignments using 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals .
- Compare crystallographic data (e.g., CCDC entries) to identify polymorphic variations .
Q. What strategies improve reaction yields and selectivity?
- Ultrasound-assisted synthesis reduces reaction time (e.g., from 72 hours to 12 hours) and improves yields by 15–20% via enhanced mass transfer .
- Optimize solvent systems: Polar aprotic solvents (DMF, DMSO) favor formylation, while toluene reduces side reactions .
- Design of Experiments (DoE) models (e.g., Taguchi method) to identify critical parameters (temperature, reagent ratios) .
Q. What biological mechanisms are associated with this compound?
- Enzyme inhibition : Pyrazole-carbaldehydes show activity against carbonic anhydrase isoforms (e.g., CAH1, CAH2) via aldehyde-mediated Schiff base formation .
- Molecular docking studies suggest binding to prostaglandin G/H synthase (PGH2) with a docking score of −8.2 kcal/mol, indicating anti-inflammatory potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
